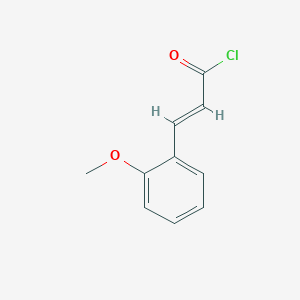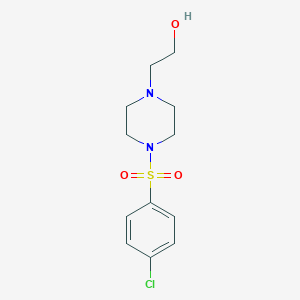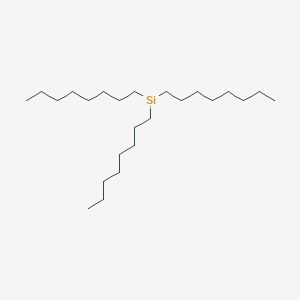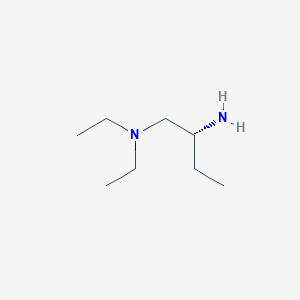
(2R)-1-N,1-N-diethylbutane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-N,1-N-diethylbutane-1,2-diamine, commonly known as DEBD, is a chiral diamine that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. It is a colorless liquid that is soluble in water and organic solvents. The compound has two chiral centers, making it a potential candidate for asymmetric synthesis.
Applications De Recherche Scientifique
DEBD has been extensively studied for its applications in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis and as a building block for the synthesis of chiral compounds. DEBD has also been used as a resolving agent for the separation of racemic mixtures.
Mécanisme D'action
The mechanism of action of DEBD is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis. DEBD can coordinate with metal catalysts to form chiral complexes, which can then catalyze asymmetric reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of DEBD. However, studies have shown that it is non-toxic and has low acute toxicity. It is also biodegradable and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
DEBD has several advantages for lab experiments, including its high selectivity and efficiency in asymmetric synthesis. It is also readily available and relatively inexpensive. However, one limitation of DEBD is its low solubility in some solvents, which can limit its applications in certain reactions.
Orientations Futures
There are several potential future directions for DEBD research. One area of interest is the development of new synthetic methods using DEBD as a chiral auxiliary. Another area of focus is the use of DEBD in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, further research is needed to fully understand the mechanism of action and potential biological effects of DEBD.
Conclusion:
In conclusion, DEBD is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in asymmetric synthesis and the synthesis of chiral compounds make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential biological effects.
Méthodes De Synthèse
DEBD can be synthesized through a variety of methods, including the reaction of 1,4-dibromobutane with diethylamine, the reductive amination of 2-amino-1-butanol with diethylamine, and the reaction of 1,4-dibromobutane with a chiral amine catalyst. The latter method has been found to be the most efficient and selective for the synthesis of DEBD.
Propriétés
Numéro CAS |
16250-34-3 |
|---|---|
Nom du produit |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |
Clé InChI |
DFSMJKLTTCAJDF-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@H](CN(CC)CC)N |
SMILES |
CCC(CN(CC)CC)N |
SMILES canonique |
CCC(CN(CC)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



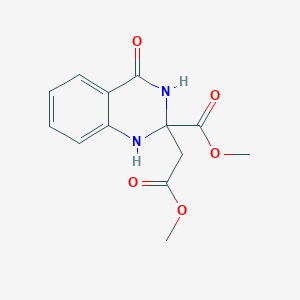


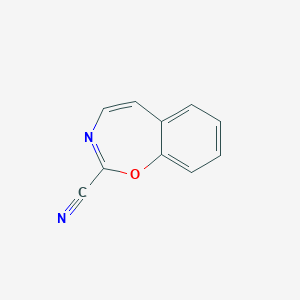
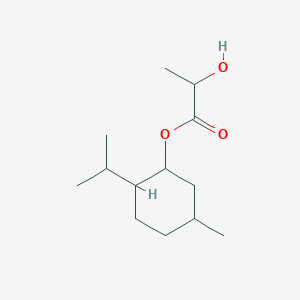
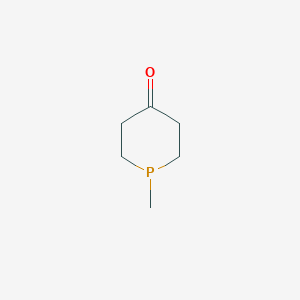
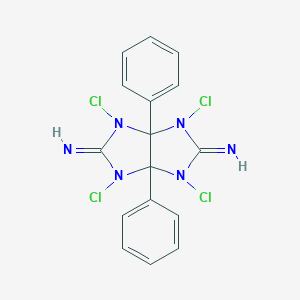
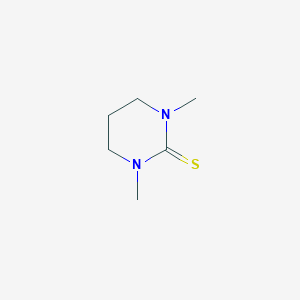
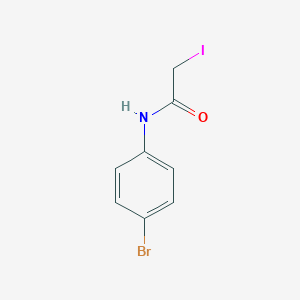
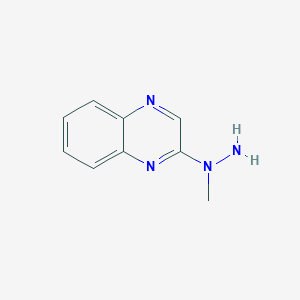
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
